Methanesulfonyl isothiocyanate

Description

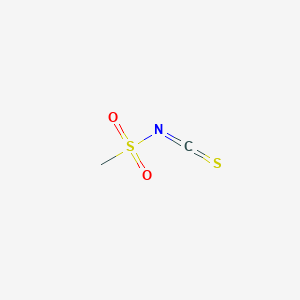

Methanesulfonyl isothiocyanate (CH₃SO₂-NCS) is a sulfonyl-containing isothiocyanate (ITC) derivative. These sulfonyl-ITCs are characterized by a sulfonyl (-SO₂-) group attached to an alkyl chain, which enhances their polarity and stability compared to simpler ITCs like allyl isothiocyanate (AITC). This compound is hypothesized to exhibit similar reactivity, leveraging the electrophilic isothiocyanate group (-N=C=S) for applications in organic synthesis and bioactive molecule development.

Properties

Molecular Formula |

C2H3NO2S2 |

|---|---|

Molecular Weight |

137.19 g/mol |

IUPAC Name |

N-(sulfanylidenemethylidene)methanesulfonamide |

InChI |

InChI=1S/C2H3NO2S2/c1-7(4,5)3-2-6/h1H3 |

InChI Key |

UIJQDAKXWHOPIB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N=C=S |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isothiocyanate group acts as an electrophilic center, facilitating nucleophilic attack by amines, thiols, and alcohols:

-

Reaction with Amines :

Methanesulfonyl isothiocyanate reacts with primary or secondary amines to form substituted thioureas.

Mechanism :This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group, followed by proton transfer .

-

Reaction with Thiols :

Thiols (RSH) undergo analogous reactions to yield thiolcarbamates:The sulfonyl group enhances reactivity by stabilizing the transition state through electron withdrawal.

Cycloaddition Reactions

This compound participates in [2+2] and [4+1] cycloadditions with unsaturated systems:

-

With Alkenes :

Reacts with electron-deficient alkenes (e.g., acrylates) to form 1,3-thiazetidine derivatives:The reaction is driven by the electrophilicity of the isothiocyanate carbon and the nucleophilicity of the alkene.

-

With Alkynes :

Under catalytic conditions, it forms 1,3-thiazole derivatives via cycloaddition, leveraging the triple bond’s high electron density .

Biochemical Interactions

The compound exhibits significant bioactivity due to its ability to modify biomolecules:

-

Protein Modification :

Reacts with cysteine thiols (-SH) and lysine amines (-NH₂) in proteins, disrupting disulfide bonds and altering enzymatic activity. This mechanism underpins its antimicrobial and cytotoxic effects .

Example : -

DNA Alkylation :

The isothiocyanate group alkylates nucleophilic sites on DNA bases, leading to mutagenic or antineoplastic effects .

Mechanistic Insights

-

Electrophilic Activation : The sulfonyl group (-SO₂) polarizes the isothiocyanate moiety, increasing the electrophilicity of the central carbon.

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DCM) enhance yield by stabilizing ionic intermediates .

-

Catalysis : Tertiary amines (e.g., DBU) accelerate cycloadditions by deprotonating intermediates .

This compound’s versatility in forming covalent adducts and heterocycles makes it invaluable in medicinal chemistry and materials science. Its reactivity profile, governed by dual functional groups, offers broad synthetic utility while necessitating careful handling due to high electrophilicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among ITCs

*Methanesulfonyl ITC is inferred from analogous sulfonyl-ITCs in .

Key Findings:

- Tubulin Polymerization Inhibition: BITC demonstrates superior activity (67.8% inhibition at 25 µM) compared to PEITC (41.2%) and AITC (<3%) .

- Antioxidant Potential: Sulfonyl-ITCs isolated from Capparis species show antioxidant properties, likely due to their ability to modulate sulfur metabolism in plants .

- Stability in Food Applications : Isopropyl ITC is highlighted as a stable replacement for AITC in mustard pastes, retaining similar pungency while resisting degradation under acidic conditions .

Q & A

Q. Table 1: CCD Parameters for Synthesis Optimization

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Reaction Temp (°C) | 0 | 40 | 25 |

| Methanesulfonyl Chloride:Molar Ratio | 1:1 | 1:1.5 | 1:1.2 |

| Stirring Time (hr) | 2 | 6 | 4.5 |

This design identifies nonlinear interactions and maximizes yield while minimizing byproducts .

Advanced: How should researchers resolve contradictions in stability data for this compound under varying storage conditions?

Answer:

Contradictions often arise from environmental factors (light, humidity) or analytical method variability. A systematic approach includes:

- Controlled stability studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .

- Statistical analysis : Apply ANOVA to compare degradation rates across conditions .

- Method validation : Ensure reproducibility via inter-laboratory comparisons .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

Answer:

- Derivatization-GC/MS : React with amines (e.g., benzylamine) to form stable thiourea derivatives for enhanced detection .

- LC-UV : Use reverse-phase C18 columns with UV detection at 254 nm .

- Calibration standards : Prepare in inert solvents (e.g., acetonitrile) to avoid matrix interference .

Advanced: What mechanistic insights guide the study of this compound’s reactivity in nucleophilic substitutions?

Answer:

The isothiocyanate group (-NCS) is highly electrophilic. Key mechanistic tools include:

- Kinetic studies : Monitor reaction rates with nucleophiles (e.g., amines) via stopped-flow spectroscopy .

- Computational modeling : DFT calculations to map transition states and activation energies (e.g., Gibbs free energy barriers) .

- Isotope labeling : Use N or C to trace reaction pathways .

Advanced: How can researchers assess the environmental impact of this compound leakage?

Answer:

- Aquatic toxicity assays : Follow OECD guidelines using Daphnia magna or algae to determine EC values .

- Degradation studies : Measure hydrolysis half-lives at pH 4–9 to model environmental persistence .

- Waste management : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Basic: What are the best practices for documenting this compound experiments to ensure reproducibility?

Answer:

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed methods : Specify equipment (e.g., Schlenk lines for air-sensitive reactions), solvent purity, and reaction monitoring intervals .

- Raw data : Include chromatograms, spectral peaks, and elemental analysis results in supplementary materials .

- Hazard documentation : Reference SDS sections on toxicity and disposal .

Advanced: What strategies mitigate byproduct formation during this compound synthesis?

Answer:

- Temperature control : Maintain <30°C to suppress thiocyanate isomerization .

- Catalyst optimization : Use Lewis acids (e.g., ZnCl) to accelerate methanesulfonyl chloride-thiocyanate coupling .

- In-situ monitoring : Employ FTIR to detect intermediates (e.g., -SOCl conversion) .

Advanced: How can occupational exposure to this compound be biomonitored in laboratory personnel?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.